Product packaging for 1-Chloromethyl-4-cyclohexylnaphthalene(Cat. No.:CAS No. 71109-04-1)

1-Chloromethyl-4-cyclohexylnaphthalene

Cat. No.: B029631
CAS No.: 71109-04-1
M. Wt: 258.8 g/mol
InChI Key: YCBGZXAJACCOAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Chloromethyl-4-cyclohexylnaphthalene is a sophisticated organic building block of significant interest in synthetic and medicinal chemistry. Its core structure combines a reactive chloromethyl group with a bulky, hydrophobic 4-cyclohexylnaphthalene moiety. This unique architecture makes it a versatile intermediate for constructing complex molecular scaffolds, particularly in the synthesis of novel pharmaceutical candidates and advanced materials. The chloromethyl group serves as a highly effective electrophilic handle, readily undergoing nucleophilic substitution reactions with amines, thiols, and alkoxides to form alkylated derivatives. This allows researchers to efficiently append the lipophilic 4-cyclohexylnaphthalene group to various core structures, a strategy often employed to modulate the physicochemical properties of lead compounds, such as enhancing membrane permeability and improving metabolic stability.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H19Cl B029631 1-Chloromethyl-4-cyclohexylnaphthalene CAS No. 71109-04-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(chloromethyl)-4-cyclohexylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl/c18-12-14-10-11-16(13-6-2-1-3-7-13)17-9-5-4-8-15(14)17/h4-5,8-11,13H,1-3,6-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBGZXAJACCOAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C3=CC=CC=C23)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60633257
Record name 1-(Chloromethyl)-4-cyclohexylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60633257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71109-04-1
Record name 1-(Chloromethyl)-4-cyclohexylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60633257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Chloromethyl 4 Cyclohexylnaphthalene

Chloromethylation of 1-Cyclohexylnaphthalene (B29632)

The core reaction for producing 1-chloromethyl-4-cyclohexylnaphthalene is the chloromethylation of 1-cyclohexylnaphthalene. This reaction is a variant of the Blanc chloromethylation, a widely used method for attaching a chloromethyl group to aromatic compounds. The reaction typically involves treating the aromatic substrate with a source of formaldehyde (B43269) and hydrogen chloride in the presence of a catalyst. The cyclohexyl group at the 1-position of the naphthalene (B1677914) ring directs the incoming electrophile, the chloromethyl group, primarily to the 4-position due to steric and electronic effects.

Formaldehyde and Hydrochloric Acid Protocols

The most common and established protocol for chloromethylation utilizes formaldehyde (or its polymer, paraformaldehyde) and concentrated hydrochloric acid. orgsyn.orgderpharmachemica.com In a typical procedure, 1-cyclohexylnaphthalene would be mixed with paraformaldehyde, a suitable solvent like glacial acetic acid, and concentrated hydrochloric acid. orgsyn.org

The mixture is heated, often in a water bath at temperatures ranging from 80–85°C, and stirred vigorously for several hours to ensure complete reaction. orgsyn.orgderpharmachemica.com After the reaction period, the mixture is cooled, and the crude product is separated from the aqueous layer. orgsyn.org A series of washing steps are then employed to purify the product. This typically involves washing with water to remove excess acid and other water-soluble impurities, followed by a wash with a weak base solution, such as 10% potassium carbonate, to neutralize any remaining acid. orgsyn.org Finally, another water wash is performed. orgsyn.org The resulting oily layer, containing the crude this compound, is then dried over an anhydrous salt like potassium carbonate before final purification, which is often accomplished by vacuum distillation. orgsyn.org

Influence of Catalytic Systems on Reaction Efficiency

While chloromethylation can proceed without a catalyst, the reaction rate is often slow and impractical for efficient synthesis. derpharmachemica.com The use of catalytic systems is crucial for enhancing the reaction rate and improving yields. These catalysts are typically Lewis acids or strong protic acids that increase the electrophilicity of the formaldehyde species. google.com A variety of catalysts have been employed for the chloromethylation of naphthalene and its derivatives. orgsyn.org

Phosphoric acid (H₃PO₄) is an effective catalyst for the chloromethylation of naphthalene. orgsyn.orgderpharmachemica.com In a well-documented procedure for the synthesis of 1-chloromethylnaphthalene, 85% phosphoric acid is used in conjunction with paraformaldehyde, hydrochloric acid, and glacial acetic acid. orgsyn.org The mixture is heated to 80–85°C for several hours. orgsyn.orgderpharmachemica.com The phosphoric acid acts as a strong acid catalyst, facilitating the formation of the electrophilic species required for the attack on the aromatic ring. This method has been shown to produce good yields, with reported yields for 1-chloromethylnaphthalene being in the range of 74–77% based on the amount of naphthalene consumed. orgsyn.org

Zinc chloride (ZnCl₂) is a frequently used Lewis acid catalyst in Blanc chloromethylation reactions. orgsyn.org Its role is to coordinate with the oxygen atom of formaldehyde, thereby increasing the positive charge on the carbonyl carbon and making it a more potent electrophile. This enhanced electrophilicity facilitates the attack by the electron-rich naphthalene ring. The use of zinc chloride has been noted as a common strategy in various chloromethylation procedures for aromatic compounds. orgsyn.org

Aluminum chloride (AlCl₃) is another powerful Lewis acid that can be used to catalyze chloromethylation reactions. orgsyn.org Similar to zinc chloride, it activates the formaldehyde reagent, promoting the electrophilic aromatic substitution. Its use has been cited among the various catalytic options for preparing chloromethylated naphthalene derivatives. orgsyn.org

The use of p-toluenesulfonyl chloride has also been reported as a catalyst in the context of chloromethylation. orgsyn.org While less common than strong acid or Lewis acid catalysts, it can influence the reaction conditions and outcomes.

Data on Naphthalene Chloromethylation

Table 1: Reaction Conditions for the Synthesis of 1-Chloromethylnaphthalene

Reactant Reagents Catalyst Temperature Time Yield Source
Naphthalene Paraformaldehyde, Glacial Acetic Acid, Conc. HCl 85% Phosphoric Acid 80-85°C 6 hours 74-77% orgsyn.org
Naphthalene Paraformaldehyde, Conc. HCl O-phosphoric acid 80-85°C 9-10 hours Not specified derpharmachemica.com

Role of Solvents in Chloromethylation Reactions

The choice of solvent in the chloromethylation of aromatic compounds, including naphthalene derivatives, is a critical parameter that can significantly influence the reaction's yield, selectivity, and the profile of side products. Solvents can be broadly categorized into protic and aprotic, with their polarity also playing a crucial role.

Protic Solvents:

Protic solvents, such as glacial acetic acid, are capable of hydrogen bonding and can also act as a source of protons. masterorganicchemistry.com In the context of chloromethylation, glacial acetic acid has been traditionally used as a solvent for the reaction with naphthalene. orgsyn.org Its ability to dissolve the reactants, including paraformaldehyde and the naphthalene derivative, is a key advantage. Furthermore, its polar nature can help to stabilize the charged intermediates formed during the reaction. masterorganicchemistry.comlibretexts.org For the chloromethylation of 4-cyclohexylnaphthalene, a protic solvent like acetic acid could facilitate the dissolution of the starting material and the reagents, potentially leading to a more homogeneous reaction mixture and improved reaction rates. However, the ability of protic solvents to solvate the electrophile and the carbocation intermediate can also influence the reaction pathway and the formation of byproducts. youtube.com

Aprotic Solvents:

Aprotic solvents lack O-H or N-H bonds and are therefore incapable of acting as hydrogen bond donors. masterorganicchemistry.com They can be either polar (e.g., dichloromethane, tetrahydrofuran) or non-polar (e.g., hexane, carbon tetrachloride). The use of aprotic solvents can be advantageous in minimizing certain side reactions. For instance, in the absence of a protic medium, the lifetime and reactivity of the electrophilic species can be altered. Non-polar aprotic solvents are less likely to solvate charged intermediates, which can affect the energy landscape of the reaction and potentially influence regioselectivity. libretexts.org In the specific case of this compound synthesis, employing a non-polar aprotic solvent might offer better control over the reaction, although the solubility of the polar reagents could become a limiting factor.

The following interactive table summarizes the potential effects of different solvent types on the chloromethylation of 4-cyclohexylnaphthalene.

Solvent TypeExamplesDielectric ConstantKey CharacteristicsPotential Impact on Chloromethylation of 4-Cyclohexylnaphthalene
Polar Protic Glacial Acetic Acid, Water>15Hydrogen bond donor, can solvate cations and anions effectively. masterorganicchemistry.comlibretexts.orgGood solubility of reactants, may stabilize carbocation intermediate, potentially leading to higher yields but also increased side product formation. orgsyn.org
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF)5-20No hydrogen bond donation, can solvate cations. masterorganicchemistry.comMay offer a balance between reactant solubility and controlling reactivity. Can influence the lifetime of the electrophile.
Non-Polar Aprotic Hexane, Cyclohexane (B81311), Carbon Tetrachloride<5Low polarity, does not effectively solvate charged species. libretexts.orgMay suppress the formation of diarylmethane side products by destabilizing the benzylic carbocation intermediate. Solubility of polar reagents could be poor.

Formation and Mitigation of Side Products (e.g., Bis-(chloromethyl)naphthalene, Di-1-naphthylmethane)

The chloromethylation of naphthalene is often accompanied by the formation of undesired side products, primarily bis-(chloromethyl)naphthalene and di-1-naphthylmethane. orgsyn.org Understanding the pathways to these byproducts is crucial for developing strategies to mitigate their formation in the synthesis of this compound.

Formation of Bis-(chloromethyl)naphthalene:

The formation of bis-(chloromethyl)naphthalene occurs when the initially formed this compound undergoes a second chloromethylation reaction. The position of the second chloromethyl group will be directed by both the existing chloromethyl and cyclohexyl groups. The cyclohexyl group is an activating ortho-, para-director, while the chloromethyl group is a deactivating ortho-, para-director. youtube.comlibretexts.org Given the steric bulk of the cyclohexyl group, the second chloromethylation is likely to occur on the other ring, leading to isomers of bis(chloromethyl)cyclohexylnaphthalene. The formation of 1,4-bis(chloromethyl)naphthalene (B50580) has been observed as a side product in the chloromethylation of naphthalene itself. nih.govresearchgate.net

Formation of Di-1-naphthylmethane Derivatives:

The formation of diarylmethane byproducts, such as a cyclohexyl-substituted di-1-naphthylmethane, proceeds through the reaction of the initially formed this compound with another molecule of 4-cyclohexylnaphthalene. This is essentially a Friedel-Crafts alkylation where the chloromethylated product acts as the alkylating agent. The reaction is catalyzed by the Lewis acid present in the reaction mixture. The residue left after the distillation of 1-chloromethylnaphthalene is reported to consist mainly of such diarylmethane and bis-chloromethylated products. orgsyn.org

Mitigation Strategies:

Several strategies can be employed to minimize the formation of these side products:

Stoichiometry Control: Using a molar excess of the naphthalene derivative relative to the chloromethylating agent (formaldehyde and HCl) can favor the formation of the mono-substituted product.

Reaction Time and Temperature: Shorter reaction times and lower temperatures generally reduce the extent of side reactions. Over-extending the reaction can lead to increased formation of both bis-chloromethylated and diarylmethane products.

Choice of Solvent: As discussed previously, the solvent can play a role. Non-polar solvents may disfavor the formation of the diarylmethane byproduct by destabilizing the benzylic carbocation intermediate that is a precursor to this side reaction.

Catalyst Concentration: The concentration of the Lewis acid catalyst should be optimized. While necessary for the primary reaction, an excess of catalyst can promote the Friedel-Crafts alkylation leading to the diarylmethane side product.

The following interactive table outlines the major side products and the corresponding mitigation strategies.

Side ProductFormation PathwayMitigation Strategies
Bis-(chloromethyl)cyclohexylnaphthalene Second chloromethylation of the mono-substituted product.- Use an excess of 4-cyclohexylnaphthalene. - Keep reaction times short. - Maintain a lower reaction temperature.
Di-(4-cyclohexyl-1-naphthyl)methane Friedel-Crafts alkylation of 4-cyclohexylnaphthalene by this compound. orgsyn.org- Use an excess of 4-cyclohexylnaphthalene. - Control the concentration of the Lewis acid catalyst. - Employ a non-polar solvent to destabilize the carbocation intermediate. - Remove the desired product from the reaction mixture as it forms, if feasible.

Mechanistic Aspects of Chloromethylation Reactions on Naphthalene Systems

The chloromethylation of naphthalene and its derivatives, such as 4-cyclohexylnaphthalene, proceeds via an electrophilic aromatic substitution (EAS) mechanism. chemistrytalk.org The reaction involves the introduction of a chloromethyl group (-CH₂Cl) onto the aromatic ring.

The key steps of the mechanism are as follows:

Formation of the Electrophile: The reaction is initiated by the in-situ generation of a highly electrophilic species from formaldehyde (or its polymer, paraformaldehyde) and hydrogen chloride, typically in the presence of a Lewis acid catalyst like zinc chloride or a protic acid like phosphoric acid. orgsyn.org The electrophile is often represented as the chloromethyl cation (ClCH₂⁺), although it may exist as a complex with the catalyst.

Electrophilic Attack and Formation of the Sigma Complex (Arenium Ion): The electron-rich π-system of the naphthalene ring attacks the electrophile. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. For 4-cyclohexylnaphthalene, the attack can occur at various positions. However, the cyclohexyl group, being an electron-donating alkyl group, is an ortho-, para-director. youtube.com This means it activates the positions ortho and para to it for electrophilic attack. The para-position (C1) is sterically unhindered, making it a highly favorable site for substitution. The attack at the C1 position leads to a particularly stable arenium ion because the positive charge can be delocalized over both rings of the naphthalene system without disrupting the aromaticity of the second ring in some of the key resonance structures. spcmc.ac.in

Deprotonation and Re-aromatization: In the final step, a base (which can be a chloride ion or water) removes a proton from the carbon atom that was attacked by the electrophile. This restores the aromaticity of the ring and yields the final product, this compound.

The regioselectivity of the reaction, favoring substitution at the 1-position, is a consequence of the electronic effect of the cyclohexyl group and the inherent reactivity of the α-position of the naphthalene ring, which is generally more susceptible to electrophilic attack than the β-position due to the greater stability of the resulting arenium ion. spcmc.ac.in Steric hindrance from the bulky cyclohexyl group would further disfavor attack at the adjacent ortho positions (C3 and C5), making the C1 position the most probable site for chloromethylation. canterbury.ac.nznumberanalytics.com

Chemical Reactivity and Transformation Pathways of 1 Chloromethyl 4 Cyclohexylnaphthalene

Nucleophilic Substitution Reactions at the Chloromethyl Group

The primary reaction pathway for 1-Chloromethyl-4-cyclohexylnaphthalene involves the displacement of the chloride ion from the benzylic position. The chloromethyl group, being attached to the naphthalene (B1677914) ring, behaves as a reactive benzylic halide. This reactivity is enhanced by the ability of the naphthalene ring to stabilize the transition state of both SN1 (via a carbocation intermediate) and SN2 (via delocalization of electron density) reactions. Consequently, the chlorine atom is readily substituted by a wide variety of nucleophiles.

The conversion of the chloromethyl group to a cyanomethyl group is a key transformation that introduces a versatile nitrile functionality, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. This reaction is typically achieved by treating this compound with an alkali metal cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN). chemistrystudent.comthieme-connect.de

The reaction is generally conducted in an ethanolic solvent under reflux conditions to prevent the competing hydrolysis of the chloromethyl group to an alcohol. chemguide.co.uk The mechanism for this transformation is a classic bimolecular nucleophilic substitution (SN2), where the cyanide ion (CN⁻) acts as the nucleophile, attacking the electrophilic benzylic carbon and displacing the chloride ion in a single, concerted step. chemguide.co.ukyoutube.com For primary benzylic halides like this compound, the SN2 pathway is strongly favored. thieme-connect.de

Table 1: Representative Conditions for Cyanation of Benzylic Chlorides This table presents typical conditions for the cyanation reaction of benzylic chlorides, analogous to this compound.

ReagentSolventTemperatureReaction TypeExpected Product
Sodium Cyanide (NaCN)Ethanol (B145695)RefluxSN21-Cyanomethyl-4-cyclohexylnaphthalene
Potassium Cyanide (KCN)EthanolRefluxSN21-Cyanomethyl-4-cyclohexylnaphthalene

The reactive chloromethyl group serves as a gateway for the introduction of various other functional groups through nucleophilic substitution.

Conversion to Alcohols: Hydrolysis of the chloromethyl group leads to the formation of the corresponding benzylic alcohol, (4-cyclohexylnaphthalen-1-yl)methanol. This can be accomplished by reaction with water or, more commonly, with hydroxide sources like sodium hydroxide or potassium carbonate in an aqueous or mixed aqueous-organic solvent system. The reaction with water can be slow, but the rate is significantly increased by the use of a stronger nucleophile like the hydroxide ion.

Conversion to Amines: Amination of this compound can be achieved by reaction with ammonia or primary/secondary amines to yield the corresponding primary, secondary, or tertiary naphthalen-1-ylmethylamines. Direct reaction of 1-chloromethylnaphthalene with amines, such as aniline (B41778) or morpholine, in the presence of a base like potassium carbonate, proceeds via nucleophilic substitution to afford the N-substituted product. rsc.org While palladium-catalyzed amination reactions on the naphthalene core have been developed, the direct nucleophilic substitution at the chloromethyl site often occurs as a competing and sometimes primary pathway. acs.orgacs.org

Table 2: Nucleophilic Substitution for Conversion to Alcohols and Amines This table illustrates typical nucleophilic substitution reactions to form alcohols and amines from 1-chloromethylnaphthalene analogues.

NucleophileReagent(s)SolventProduct Type
HydroxideNaOH (aq)Dioxane/WaterAlcohol
AmmoniaNH₃EthanolPrimary Amine
Primary AmineAniline, K₂CO₃AcetonitrileSecondary Amine
Secondary AmineMorpholine, K₂CO₃DMFTertiary Amine

Electrophilic Aromatic Substitution on the Naphthalene Core

The naphthalene ring system is inherently electron-rich and readily undergoes electrophilic aromatic substitution (SEAr) reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. The position of the incoming electrophile is directed by the existing substituents: the 1-chloromethyl group and the 4-cyclohexyl group. youtube.com

Cyclohexyl Group: As an alkyl substituent, the cyclohexyl group is an activating group that donates electron density to the ring via an inductive effect. It is an ortho, para-director. wikipedia.org

Chloromethyl Group: The -CH₂Cl group is weakly deactivating due to the electron-withdrawing inductive effect of the chlorine atom. However, like other alkyl groups, it also directs incoming electrophiles to the ortho and para positions relative to itself. organicchemistrytutor.comyoutube.com

In the 1,4-substituted naphthalene system, the directing effects of both groups must be considered. Naphthalene itself preferentially undergoes substitution at the α-positions (1, 4, 5, 8) over the β-positions (2, 3, 6, 7). With positions 1 and 4 already occupied, the incoming electrophile will be directed to the unoccupied α-positions on the other ring, which are positions 5 and 8. Both the 1-chloromethyl and 4-cyclohexyl groups activate these positions, making them the most probable sites for electrophilic attack. Steric hindrance from the bulky cyclohexyl group may slightly favor substitution at the 8-position over the 5-position.

Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution This table predicts the major product(s) for common SEAr reactions on this compound based on directing group effects.

ReactionReagentsExpected Major Product(s)
NitrationHNO₃, H₂SO₄1-Chloromethyl-4-cyclohexyl-5-nitronaphthalene
BrominationBr₂, FeBr₃5-Bromo-1-chloromethyl-4-cyclohexylnaphthalene
Friedel-Crafts AcylationCH₃COCl, AlCl₃5-Acetyl-1-chloromethyl-4-cyclohexylnaphthalene

Cross-Coupling Reactions Involving the Chloromethyl Unit

The carbon-chlorine bond in the chloromethyl group is susceptible to oxidative addition to low-valent transition metal catalysts, particularly palladium. This enables this compound to participate in a variety of cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds.

The Suzuki-Miyaura coupling is a prominent example, where the benzylic chloride can be coupled with aryl- or vinyl-boronic acids or their derivatives in the presence of a palladium catalyst and a base. rsc.org This reaction provides a direct route to synthesize diarylmethane structures or other complex molecules by forming a new C(sp³)-C(sp²) bond. nih.govacs.org Benzyl chlorides are effective electrophiles in these couplings, reacting with a range of organoboron reagents under specific catalytic conditions. acs.orgrsc.org

Table 4: Typical Conditions for Suzuki-Miyaura Coupling of Benzylic Chlorides This table outlines representative conditions for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction involving benzylic chlorides.

Coupling PartnerCatalystLigandBaseSolvent
Phenylboronic AcidPd(OAc)₂RuPhosK₃PO₄Toluene
Potassium AryltrifluoroboratePdCl₂(dppf)(none)Cs₂CO₃THF/Water

Reduction and Oxidation Chemistry of the Naphthalene System

The fused aromatic rings of the naphthalene core can be chemically modified through reduction (hydrogenation) or oxidation.

Reduction: Catalytic hydrogenation of the naphthalene ring system typically proceeds in a stepwise fashion. The unsubstituted ring of this compound can be selectively reduced to yield a tetralin derivative (5-chloromethyl-8-cyclohexyl-1,2,3,4-tetrahydronaphthalene). This partial hydrogenation is often achieved using catalysts like palladium on carbon (Pd/C) or nickel-molybdenum (NiMo) under moderate hydrogen pressure and temperature. hacettepe.edu.trgoogle.comnih.gov Complete hydrogenation of both rings to form a decalin derivative is also possible but requires more forcing conditions (higher temperature and pressure). acs.org

Oxidation: The naphthalene core is susceptible to oxidation, which can lead to ring-opening or the formation of quinones. Treatment with strong oxidizing agents, such as nitrogen dioxide (NO₂) at elevated temperatures or other potent oxidants, can cleave the aromatic ring to form carboxylic acid derivatives. google.com For instance, the oxidation of alkylnaphthalenes can ultimately yield phthalic anhydride derivatives. google.com Milder, selective oxidation, potentially using reagents like ruthenium catalysts, can lead to the formation of naphthoquinones. researchgate.net The cyclohexyl and chloromethyl groups may also be susceptible to oxidation under harsh conditions.

Derivatization Strategies and Analog Synthesis from 1 Chloromethyl 4 Cyclohexylnaphthalene

Synthesis of Carboxylic Acid Derivatives (e.g., 4-Cyclohexyl-1-naphthaleneacetic acid)

A primary and highly useful derivative of 1-chloromethyl-4-cyclohexylnaphthalene is the corresponding carboxylic acid, 4-cyclohexyl-1-naphthaleneacetic acid. The synthesis of this compound is a critical step, as the carboxylic acid functional group opens up numerous avenues for further modification. The conversion is typically achieved through a two-step process involving the formation of a nitrile intermediate followed by hydrolysis.

First, this compound is treated with a cyanide salt, such as sodium cyanide (NaCN), in a suitable solvent mixture like acetone and ethanol (B145695). This nucleophilic substitution reaction replaces the chlorine atom with a cyano group, yielding 4-cyclohexyl-1-naphthaleneacetonitrile. google.com The reaction proceeds by heating the mixture under reflux for several hours.

In the second step, the resulting nitrile is hydrolyzed to the carboxylic acid. google.com This is accomplished by heating the 4-cyclohexyl-1-naphthaleneacetonitrile with a strong base, such as potassium hydroxide (KOH), in an aqueous ethanol solution. google.com The reaction mixture is refluxed for an extended period, typically around 10 hours, to ensure complete conversion. google.com After cooling, the solvent is evaporated, and the residue is worked up by washing with an organic solvent like ether to remove any unreacted starting material. The aqueous phase is then acidified with a strong acid, such as hydrochloric acid (HCl), which protonates the carboxylate salt, causing the desired 4-cyclohexyl-1-naphthaleneacetic acid to precipitate. google.com The solid product can then be collected by filtration and purified by recrystallization from a solvent like acetic acid. google.com

Table 1: Synthesis of 4-Cyclohexyl-1-naphthaleneacetic acid

Step Reactant Reagents Product Key Conditions
1 This compound Sodium Cyanide (NaCN), Acetone/Ethanol 4-Cyclohexyl-1-naphthaleneacetonitrile Heating under reflux for 5 hours google.com

Esterification and Amidation Protocols for Derived Carboxylic Acids

Once 4-cyclohexyl-1-naphthaleneacetic acid is synthesized, its carboxylic acid group provides a handle for creating a variety of esters and amides, which are common motifs in pharmacologically active molecules.

Esterification: Esterification can be achieved through several methods. A straightforward approach is the Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of a strong acid catalyst. For instance, methyl 4-cyclohexyl-1-naphthylacetate can be prepared by dissolving the parent acid in methanol and slowly adding a catalyst like acetyl chloride while cooling. google.com Other methods employ coupling reagents to facilitate the reaction under milder conditions. The use of dicyclohexylcarbodiimide (DCC) activated esterification can be accelerated by the addition of 4-dimethylaminopyridine (DMAP). researchgate.net More modern and diverse protocols utilize reagents such as N,N,N',N'-tetramethylchloroformamidinium hexafluorophosphate (TCFH) in combination with N-methylimidazole (NMI) or triphenylphosphine (B44618) oxide catalysis for efficient synthesis. organic-chemistry.org

Amidation: Amidation involves the coupling of the carboxylic acid with an amine. Like esterification, this transformation can be promoted by various coupling reagents. Recent advances have focused on developing catalytic methods that offer high efficiency and selectivity. For example, chiral Brønsted acids can catalyze the atroposelective coupling of carboxylic acids with amines using ynamides as coupling reagents, a method that allows for the construction of axially chiral amides. researchgate.netthieme-connect.de This demonstrates a sophisticated approach to not only form the amide bond but also to control stereochemistry. thieme-connect.de The innate reactivity of carbonylimidazole reagents can also be harnessed for the synthesis of amides from carboxylic acids. researchgate.net

Table 2: Selected Esterification and Amidation Methods

Reaction Substrate Reagents Product Type Reference Method
Esterification 4-Cyclohexyl-1-naphthaleneacetic acid Methanol, Acetyl Chloride Methyl Ester Acid-catalyzed google.com
Esterification Carboxylic Acids Alcohol, DCC, DMAP Ester DCC/DMAP coupling researchgate.net
Amidation Carboxylic Acids Amine, Ynamide, Chiral Brønsted Acid Axially Chiral Amide Organocatalytic Coupling thieme-connect.de

Alpha-Alkylation Reactions of Derived Esters

Further structural diversity can be achieved by performing alpha-alkylation on the ester derivatives of 4-cyclohexyl-1-naphthaleneacetic acid. This reaction introduces an alkyl group at the carbon atom adjacent to the ester's carbonyl group (the α-carbon). The process relies on the generation of an enolate ion, which then acts as a nucleophile. libretexts.org

The general procedure involves treating the ester, such as methyl 4-cyclohexyl-1-naphthylacetate, with a strong, non-nucleophilic base at low temperature. Common bases for this purpose include lithium diisopropylamide (LDA) or sodium ethoxide. The base removes the acidic proton from the α-carbon, forming a resonance-stabilized enolate. This enolate is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an SN2 reaction to form the new carbon-carbon bond, resulting in the α-alkylated ester. libretexts.org

This methodology is a cornerstone of organic synthesis, analogous to well-established procedures like the malonic ester and acetoacetic ester syntheses, which are used to prepare substituted carboxylic acids and ketones, respectively. libretexts.org The choice of base, solvent, and reaction conditions is crucial to optimize the yield and prevent side reactions, such as self-condensation of the ester.

Cyclization Reactions to Form Fused Ring Systems

The naphthalene (B1677914) core of this compound can be elaborated upon by constructing additional fused rings through cyclization reactions. These strategies can lead to complex polycyclic aromatic systems. While specific examples starting directly from this compound are not detailed in the provided sources, general methodologies in organic synthesis can be applied to its derivatives.

One potential approach is radical cyclization. For example, an appropriately functionalized derivative could undergo an oxidative radical cyclization-cyclization cascade. This type of reaction, which can be initiated by mild oxidants like iron(III) chloride, involves the intramolecular addition of a radical to an unsaturated group (like an allyl or phenyl group) to form a new ring. mdpi.com By designing a substrate with both a radical precursor and multiple radical acceptors, a cascade of cyclizations can lead to the formation of fused polycyclic structures. mdpi.com

Another strategy is the intramolecular hydroarylation of alkynes, which can be catalyzed by transition metals such as gold. In this approach, a derivative bearing an alkyne side chain could be synthesized. A gold catalyst could then facilitate the addition of a C-H bond from the naphthalene ring across the alkyne, forming a new fused ring. This method has been successfully used in the enantioselective synthesis of helicenes. nih.gov

Synthesis of Chiral Derivatives and Enantioselective Approaches

The creation of chiral derivatives from the achiral this compound scaffold is a key objective for developing compounds with specific biological activities. Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule.

Several advanced strategies can be envisioned for this purpose:

Atroposelective Catalysis : For derivatives that can exhibit axial chirality (chirality arising from hindered rotation around a single bond), organocatalytic atroposelective reactions are a powerful tool. As mentioned previously, the use of chiral Brønsted acids to catalyze amidation or esterification can generate axially chiral amides and esters with high enantioselectivity. thieme-connect.de

Enantioselective Alkynylation : If a carbonyl group is introduced into a derivative, the enantioselective addition of a nucleophile can create a chiral center. For example, protocols exist for the enantioselective alkynylation of ketones and isatins using reagents like dimethylzinc in the presence of a chiral ligand, which can yield chiral propargylic alcohols with high enantiomeric excess. uva.es

Catalytic Intramolecular Cyclization : As noted in the synthesis of fused rings, transition-metal-catalyzed reactions can be rendered enantioselective by using chiral ligands. The gold-catalyzed intramolecular hydroarylation to form helicenes is a prime example, where a chiral TADDOL-derived phosphonite ligand allows for the assembly of the helical structure with excellent enantioselectivity. nih.gov

These methods represent modern approaches in asymmetric catalysis that could be adapted to the synthesis of chiral analogs derived from this compound, enabling precise control over the three-dimensional structure of the final products.

Spectroscopic Characterization Methodologies for 1 Chloromethyl 4 Cyclohexylnaphthalene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 1-chloromethyl-4-cyclohexylnaphthalene, ¹H and ¹³C NMR spectroscopy would provide critical data on the hydrogen and carbon frameworks, respectively.

Therefore, the predicted ¹H NMR spectrum of this compound would feature signals corresponding to the cyclohexyl protons, the naphthalene (B1677914) aromatic protons, and a distinct singlet for the chloromethyl group. The integration of these signals would confirm the number of protons in each chemical environment.

Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity
Cyclohexyl Protons1.2 - 2.2Multiplet
Naphthalene Aromatic Protons7.4 - 8.2Multiplet
Chloromethyl Protons (-CH₂Cl)~5.0Singlet

Similarly, ¹³C NMR spectroscopy would reveal the number of unique carbon environments. The spectrum would show signals for the carbons of the cyclohexyl ring, the naphthalene core, and the chloromethyl group.

Mass Spectrometry Techniques for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₇H₁₉Cl), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of its molecular formula.

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺. Due to the presence of chlorine, a characteristic isotopic pattern would be observed for the molecular ion peak, with the [M+2]⁺ peak having an intensity of approximately one-third of the [M]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Fragmentation patterns observed in the mass spectrum would also provide valuable structural information. Common fragmentation pathways would likely involve the loss of a chlorine atom (-Cl) to give a stable benzylic-type carbocation, and fragmentation of the cyclohexyl ring. Analysis of the mass spectrum of 1-chloromethylnaphthalene shows a base peak corresponding to the naphthylmethyl cation [C₁₁H₉]⁺ (m/z 141), formed by the loss of the chlorine atom. nih.gov A similar fragmentation would be expected for this compound.

Predicted Key Fragments in the Mass Spectrum of this compound

Fragment Ion m/z (for ³⁵Cl) Description
[C₁₇H₁₉Cl]⁺258.12Molecular Ion (M⁺)
[C₁₇H₁₉]⁺223.15Loss of Cl
[C₁₁H₉]⁺141.07Naphthylmethyl cation

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent parts.

The presence of the aromatic naphthalene ring would be indicated by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations in the 1500-1600 cm⁻¹ region. The cyclohexyl group would show C-H stretching vibrations for the sp³ hybridized carbons just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) and CH₂ bending vibrations around 1450 cm⁻¹. The key functional group, the chloromethyl group, would exhibit a C-Cl stretching vibration, which is typically found in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹.

Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-HStretch3000 - 3100
Aromatic C=CStretch1500 - 1600
Aliphatic C-H (Cyclohexyl)Stretch2850 - 2960
CH₂ (Cyclohexyl)Bend~1450
C-ClStretch600 - 800

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The naphthalene ring system in this compound is the primary chromophore that absorbs UV radiation. Naphthalene itself exhibits characteristic absorption bands. The introduction of substituents can cause shifts in the absorption maxima (λ_max) and changes in the molar absorptivity (ε).

Studies on substituted naphthalenes have shown that the positions of the absorption maxima are sensitive to the nature and position of the substituents. rsc.org For this compound, the UV-Vis spectrum in a suitable solvent like ethanol (B145695) or cyclohexane (B81311) would be expected to show strong absorptions characteristic of the naphthalene chromophore. The presence of the alkyl (cyclohexyl) and chloromethyl groups, being auxochromes, would likely cause small bathochromic (red) shifts in the absorption bands compared to unsubstituted naphthalene.

Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

Transition Predicted λ_max (nm)
π → π~220 - 230
π → π~270 - 290
π → π*~310 - 320

Computational Chemistry and Theoretical Investigations of 1 Chloromethyl 4 Cyclohexylnaphthalene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. For a molecule like 1-Chloromethyl-4-cyclohexylnaphthalene, DFT calculations would provide fundamental insights into its stability, reactivity, and spectroscopic properties.

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that finds the arrangement of atoms corresponding to a minimum on the potential energy surface. For a flexible molecule like this compound, which contains a rotatable cyclohexyl group and a chloromethyl substituent, multiple low-energy conformations are expected to exist.

A comprehensive conformational analysis would involve systematically exploring the potential energy surface by rotating the key dihedral angles. The relative energies of the resulting conformers would be calculated to identify the most stable structures. This information is crucial as the geometry of a molecule directly influences its physical and chemical properties.

Table 1: Hypothetical Conformational Analysis Data for this compound

ConformerDihedral Angle (°C) (Naphthalene-C-C-Cyclohexyl)Relative Energy (kcal/mol)Population (%) at 298.15 K
A600.0075.3
B1801.5010.2
C-600.0514.5

Note: This table is illustrative and does not represent actual calculated data.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in frontier molecular orbital theory. google.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. google.com A smaller HOMO-LUMO gap generally implies higher reactivity. google.com

For this compound, the distribution of the HOMO and LUMO across the molecule would reveal the most likely sites for electrophilic and nucleophilic attack, respectively. For instance, the LUMO is expected to have significant density on the carbon atom of the chloromethyl group, indicating its susceptibility to nucleophilic substitution.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Note: This table is illustrative and does not represent actual calculated data.

Reaction Pathway Modeling and Transition State Identification

Computational chemistry can be used to model the mechanism of chemical reactions, providing a detailed understanding of how reactants are converted into products. For this compound, a key reaction would be the nucleophilic substitution of the chlorine atom. Reaction pathway modeling would involve identifying the transition state structure, which is the highest energy point along the reaction coordinate.

The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. Comparing the activation energies for different possible reaction mechanisms would allow for the determination of the most favorable pathway.

Prediction of Spectroscopic Parameters

DFT calculations can predict various spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. The calculated vibrational frequencies from an IR spectrum simulation can be compared with experimental data to confirm the structure of the molecule. Similarly, predicted NMR chemical shifts provide valuable information for structural elucidation.

Molecular Mechanics and Dynamics Simulations for Conformational Space Exploration

While DFT is highly accurate, it can be computationally expensive for large systems or long simulations. Molecular mechanics (MM) offers a faster, classical mechanics-based approach to study molecular systems. MM force fields are parameterized to reproduce experimental and high-level quantum mechanical data.

Molecular dynamics (MD) simulations use these force fields to simulate the movement of atoms over time, providing a detailed picture of the molecule's dynamic behavior. For this compound, an MD simulation would allow for a more extensive exploration of its conformational space, revealing the accessible conformations and the transitions between them at a given temperature.

Quantitative Structure-Reactivity Relationships (QSRR) for Analogous Systems

Quantitative Structure-Reactivity Relationships (QSRR) are models that correlate the chemical structure of a series of compounds with their reactivity. These models are built using statistical methods and molecular descriptors derived from computational chemistry.

In the absence of direct experimental or computational data for this compound, a QSRR study could be performed on a series of analogous naphthalene (B1677914) derivatives. By establishing a relationship between calculated descriptors (such as HOMO/LUMO energies, atomic charges, or steric parameters) and experimentally measured reaction rates for these analogs, it would be possible to predict the reactivity of this compound.

Chemoinformatics and Data-Driven Approaches in Naphthalene Chemistry

Chemoinformatics and data-driven methodologies are integral to modern chemical research, providing powerful tools to predict molecular properties, understand structure-activity relationships, and accelerate the discovery of new functional molecules. In the context of naphthalene chemistry, these approaches are particularly valuable for navigating the vast chemical space of its derivatives, including complex structures like this compound. By leveraging computational power, researchers can model and predict the behavior of such compounds, guiding experimental work and providing deeper mechanistic insights.

Data-driven approaches in chemistry often involve the use of machine learning and statistical models to find correlations between a molecule's structure and its properties. nih.gov A key component of this process is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's topology, geometry, and electronic structure. tandfonline.com These descriptors serve as the input for quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. tandfonline.comfrontiersin.org

For a substituted naphthalene like this compound, a wide array of descriptors can be calculated to build predictive models. These can be broadly categorized as 1D, 2D, and 3D descriptors.

1D Descriptors: These are the most basic descriptors and include counts of atoms and bonds, molecular weight, and elemental composition.

2D Descriptors: These are derived from the 2D representation of the molecule and describe its topology and connectivity. acs.org Examples include topological indices like the Wiener index and Randić index, which quantify molecular branching and complexity. tandfonline.comyyu.edu.tr

3D Descriptors: These are calculated from the 3D conformation of the molecule and include information about its shape, volume, and electronic properties such as dipole moment and polarizability.

Studies on polycyclic aromatic hydrocarbons (PAHs), the class of molecules to which naphthalenes belong, have successfully used pattern recognition methods like Principal Component Analysis (PCA), Hierarchical Clustering Analysis (HCA), and Neural Networks (NN) to relate molecular descriptors to specific activities. nih.govacs.org For instance, electronic descriptors such as ionization potential, electron affinity, and the energy of the highest occupied molecular orbital (HOMO) have been shown to be critical in defining the biological activity of PAHs. nih.govacs.org

The table below provides an example of calculated molecular descriptors that would be relevant in a chemoinformatic study of this compound.

Descriptor TypeDescriptor NameCalculated Value (Illustrative)Significance
Constitutional (1D) Molecular Weight258.79 g/mol Basic property, influences physical characteristics.
Atom Count42Total number of atoms in the molecule.
Heavy Atom Count18Number of non-hydrogen atoms.
Topological (2D) Wiener Index845Describes molecular branching and compactness.
Kier Shape Index (kappa 1)15.34Relates to molecular shape and flexibility.
LogP (octanol-water partition)5.8Predicts lipophilicity, crucial for membrane permeability.
Electronic (3D) Dipole Moment1.9 DMeasures charge separation, affecting intermolecular interactions.
HOMO Energy-8.5 eVRelates to the molecule's ability to donate electrons.
LUMO Energy-0.5 eVRelates to the molecule's ability to accept electrons.
HOMO-LUMO Gap8.0 eVIndicator of chemical reactivity and stability. nih.gov

Note: The values in this table are illustrative and would need to be calculated using specialized computational chemistry software.

Furthermore, advanced data-driven frameworks can predict optimal reaction conditions, such as temperature and reagents, for the synthesis of complex organic molecules. chemrxiv.org For a molecule like this compound, which could be synthesized via reactions like Friedel-Crafts alkylation or cross-coupling reactions, such predictive models can significantly reduce the experimental effort required for optimization. acs.org By analyzing large datasets of known reactions, these models learn the complex interplay between substrates, catalysts, and conditions to recommend the most promising synthetic routes. chemrxiv.org

Applications in Advanced Organic Synthesis

Role as a Precursor for Pharmacologically Relevant Compounds

The naphthalene (B1677914) scaffold is a key structural motif in several pharmacologically active agents, including the antifungal drugs naftifine (B1207962) and terbinafine. derpharmachemica.com Inspired by these structures, 1-chloromethylnaphthalene serves as a crucial starting material for the synthesis of novel compounds with potential biological activity. Through nucleophilic substitution reactions, the chlorine atom can be readily displaced by various nitrogen-containing nucleophiles, such as substituted anilines and heterocyclic amines, to generate a library of derivatives. derpharmachemica.com

Research has demonstrated the synthesis of a series of N-(naphthalen-1-ylmethyl)anilines and N-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-4-amine from 1-chloromethylnaphthalene. These compounds have been evaluated for their in-vitro antifungal activity against pathogenic fungi like Candida albicans. derpharmachemica.com Notably, derivatives containing halogen-substituted aniline (B41778) moieties, such as 3-chloro-4-fluoro-N-(naphthalen-1-ylmethyl)aniline, exhibited significant antifungal profiles, highlighting the utility of 1-chloromethylnaphthalene as a scaffold for developing new therapeutic candidates. derpharmachemica.com

Beyond antifungals, naphthalene derivatives are explored for other biomedical applications. For instance, functionalized naphthalenes can form endoperoxide species that release singlet oxygen, a reactive species with applications in photodynamic therapy for cancer. nih.gov While not directly starting from 1-chloromethylnaphthalene, these studies underscore the biomedical potential of the naphthalene core, for which 1-chloromethylnaphthalene is a key synthetic intermediate.

Table 1: Examples of Pharmacologically Relevant Compounds Derived from 1-Chloromethylnaphthalene This table is based on data from Der Pharma Chemica. derpharmachemica.com

Derivative NameReactantSignificance
3-Chloro-4-fluoro-N-(naphthalen-1-ylmethyl)aniline3-Chloro-4-fluoroanilineShowed significant antifungal activity against Candida albicans.
N-(Naphthalen-1-ylmethyl)-4H-1,2,4-triazol-4-amine4-Amino-4H-1,2,4-triazoleDemonstrated impressive antifungal activity, comparable to the standard drug terbinafine.
2-Methyl-N-(naphthalen-1-ylmethyl)aniline2-MethylanilineExhibited moderate antifungal activity.

Construction of Polycyclic Aromatic Hydrocarbon Systems

Polycyclic aromatic hydrocarbons (PAHs) are a class of molecules with significant interest in materials science due to their unique optoelectronic properties. chemistryviews.orgresearchgate.net 1-Chloromethylnaphthalene is an excellent precursor for extending the naphthalene system into larger, more complex PAHs. A primary route involves its conversion into a phosphonium (B103445) salt, a key component of the Wittig reaction. wikipedia.orglibretexts.org

By reacting 1-chloromethylnaphthalene with triphenylphosphine (B44618), (1-naphthylmethyl)triphenylphosphonium chloride is formed. nih.gov This Wittig reagent can then be reacted with various aldehydes to synthesize stilbenoid structures (1,2-diarylethenes). For example, reaction with suitably substituted benzaldehydes produces stilbenes that can undergo subsequent photochemical cyclization, in what is known as the Mallory reaction, to yield methylchrysenes. nih.gov These specific methylated PAHs are important as analytical standards for environmental studies of crude oil pollution. nih.gov

This synthetic strategy provides a controlled and regiospecific method for building larger PAH frameworks, where the final structure is dictated by the choice of the aldehyde coupling partner. The reactivity of the chloromethyl group is central to this process, enabling the fusion of the naphthalene unit with other aromatic rings. nih.gov

Table 2: Synthesis of a Stilbenoid Precursor for PAH Construction This table describes a typical Wittig reaction step using a reagent derived from 1-Chloromethylnaphthalene. nih.govmnstate.edu

StepReactantsProductPurpose
1. Wittig Reagent Formation1-Chloromethylnaphthalene, Triphenylphosphine(1-Naphthylmethyl)triphenylphosphonium chlorideCreates the phosphorus ylide precursor.
2. Wittig Reaction(1-Naphthylmethyl)triphenylphosphonium chloride, a benzaldehyde (B42025) derivative, Base (e.g., NaOH)A stilbenoid (e.g., 1-(2-phenylethenyl)naphthalene (B12513015) derivative)Forms the C-C double bond linking the two aromatic units.
3. Photocyclization (Mallory Reaction)The stilbenoid product, Iodine, UV lightA chrysene (B1668918) derivativeForms the final fused polycyclic aromatic hydrocarbon system.

Integration into Polymer and Materials Science Architectures

The introduction of specific functional groups into polymers is a key strategy for designing advanced materials. The chloromethyl group is a highly effective functional handle for modifying aromatic polymers. google.com 1-Chloromethylnaphthalene, in particular, has been successfully employed as an initiator in Atom Transfer Radical Polymerization (ATRP). chemicalbook.com

ATRP is a controlled/"living" polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and narrow polydispersity. In this context, 1-chloromethylnaphthalene can initiate the polymerization of monomers like styrene. chemicalbook.com The process, typically catalyzed by a copper complex such as CuCl/PMDETA, results in polystyrene chains where each polymer molecule is end-capped with a naphthylmethyl group. chemicalbook.com

The incorporation of the bulky, rigid naphthalene moiety can significantly influence the properties of the resulting polymer, potentially enhancing its thermal stability, altering its optical characteristics, or modifying its solution behavior. This approach demonstrates how a small, functionalized aromatic molecule can be leveraged to create well-defined macromolecular architectures with tailored properties for applications in materials science.

Development of Novel Synthetic Reagents and Catalysts

The true value of a synthetic building block lies in its ability to be transformed into other useful reagents. 1-Chloromethylnaphthalene excels in this regard, serving as the starting point for a variety of valuable synthetic tools. google.com

As previously mentioned, its reaction with triphenylphosphine generates a phosphonium salt, a stable and storable Wittig reagent. nih.gov Similarly, reaction with triethylphosphite via the Michaelis-Arbuzov reaction yields a phosphonate (B1237965) ester, which is the key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, another powerful method for alkene synthesis. These reagents are cornerstones of organic synthesis for forming carbon-carbon double bonds with high reliability. wikipedia.org

Furthermore, the chloromethyl group can be converted to other functional groups that can act as ligands for metal catalysts. For example, displacement of the chloride with potassium cyanide yields 1-naphthalene acetonitrile, which can be further hydrolyzed to 1-naphthaleneacetic acid or reduced to form amines. youtube.com These derivative functional groups can coordinate to transition metals, allowing the naphthalene unit to be incorporated into catalyst structures. Such catalysts might be homogeneous or, if the naphthalene ligand is attached to a polymer backbone, heterogeneous, combining the catalytic activity with the practical benefits of easy separation and recycling. The conversion of 1-chloromethylnaphthalene into 1-naphthaldehyde (B104281) via the Sommelet reaction is another example of its transformation into a valuable synthetic intermediate. orgsyn.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 1-Chloromethyl-4-cyclohexylnaphthalene, and how can reaction efficiency be optimized?

  • Methodological Answer : Palladium-catalyzed C-H functionalization is a viable approach, as demonstrated in analogous naphthalene derivatives. For example, dimethylamination using N,N-dimethylformamide (DMF) as an amino source requires precise control of catalyst loading (e.g., Pd(OAc)₂), ligand selection, and temperature (80–100°C) to minimize side reactions. Reaction progress should be monitored via TLC or GC-MS, with purification via column chromatography using hexane/ethyl acetate gradients .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Compare 1^1H and 13^13C NMR peaks against computational predictions (e.g., DFT calculations) for chloro-methyl and cyclohexyl substituents.
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns.
  • Gas Chromatography : Reference retention indices from polar/non-polar columns (e.g., DB-1 or CP Sil 5 CB) under standardized temperature ramps (e.g., 40°C to 260°C at 3°C/min) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Employ fractional distillation for volatile impurities, followed by recrystallization in ethanol/water mixtures. For persistent contaminants (e.g., chlorinated byproducts), use preparative HPLC with a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. How should researchers design toxicological studies to evaluate systemic effects of this compound?

  • Methodological Answer : Follow inclusion criteria from toxicological frameworks (Table B-1, ):

  • Species : Rodents (rats/mice) for acute exposure; primates for chronic studies.
  • Routes : Prioritize inhalation (aerosolized compound) and oral (gavage) exposure.
  • Endpoints : Monitor hepatic, renal, and respiratory outcomes via histopathology and serum biomarkers (e.g., ALT, BUN) .

Q. How can contradictions in toxicity data across studies be resolved?

  • Methodological Answer : Conduct a systematic literature review (2003–2022) using databases like PubMed and TOXLINE. Apply inclusion/exclusion filters (e.g., peer-reviewed studies, controlled exposure protocols) to minimize bias. Use meta-analysis tools to quantify heterogeneity and adjust for confounding variables (e.g., species-specific metabolic differences) .

Q. What advanced analytical techniques are suitable for quantifying this compound in environmental or biological matrices?

  • Methodological Answer :

  • GC-ECD/GC-MS : Optimize using EPA Method 8270B with internal standards (e.g., 1-Chloronaphthalene). Calibrate with a 5-point curve (10–1000 µg/mL) in methylene chloride .
  • LC-MS/MS : Employ MRM transitions for high sensitivity in biological fluids (LOQ: 0.1 ng/mL). Validate recovery rates (70–130%) using spiked plasma/serum samples .

Q. What mechanistic insights can be gained from studying the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : Investigate Pd-catalyzed C-H activation pathways (e.g., Suzuki-Miyaura coupling) to functionalize the chloromethyl group. Use deuterium-labeling experiments (e.g., 1a-d1 in ) to trace regioselectivity and kinetic isotope effects. Compare turnover frequencies (TOF) under varying ligand environments (e.g., phosphine vs. N-heterocyclic carbenes) .

Data Analysis and Interpretation

Q. How can researchers statistically validate dose-response relationships in toxicity studies?

  • Methodological Answer : Apply benchmark dose (BMD) modeling using software like BMDS. Use Akaike’s Information Criterion (AIC) to select the best-fitting model (e.g., log-logistic vs. Weibull). Report confidence intervals and adjust for censored data (e.g., non-detects) .

Q. What strategies mitigate batch-to-batch variability in synthetic yields?

  • Methodological Answer : Implement quality-by-design (QbD) principles:

  • DoE (Design of Experiments) : Vary catalyst concentration, temperature, and solvent polarity to identify critical process parameters.
  • PAT (Process Analytical Technology) : Use in-line FTIR or Raman spectroscopy for real-time monitoring of reaction intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloromethyl-4-cyclohexylnaphthalene
Reactant of Route 2
Reactant of Route 2
1-Chloromethyl-4-cyclohexylnaphthalene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.